Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate typically involves multiple steps. One common approach starts with the preparation of the oxazinyl moiety, followed by the introduction of the nitro and phenyl groups. The final step involves esterification to form the ethyl ester. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenyl and oxazinyl groups may also contribute to its biological activity by binding to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitro-3-phenylbutanoate: Lacks the oxazinyl moiety, resulting in different chemical properties.
4-Nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoic acid: The carboxylic acid derivative of the compound.
3-Phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate: Lacks the nitro group, affecting its reactivity.
Uniqueness
Ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)butanoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
34579-29-8 |
---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-nitro-3-phenyl-2-(4,4,6-trimethyl-5,6-dihydro-1,3-oxazin-2-yl)butanoate |
InChI |
InChI=1S/C19H26N2O5/c1-5-25-18(22)16(17-20-19(3,4)11-13(2)26-17)15(12-21(23)24)14-9-7-6-8-10-14/h6-10,13,15-16H,5,11-12H2,1-4H3 |
InChI Key |
RECPLYJFKXJMJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NC(CC(O1)C)(C)C)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.